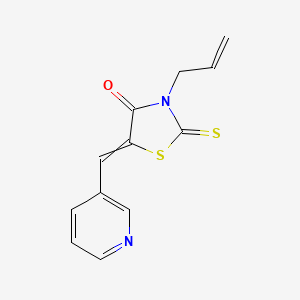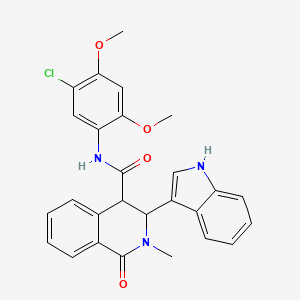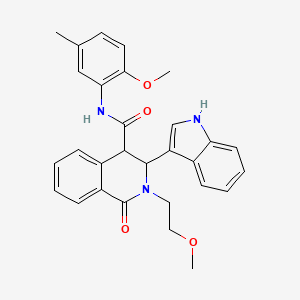![molecular formula C11H9ClN4O B10805861 2-[[(6-Chloropyridazin-3-yl)hydrazinylidene]methyl]phenol](/img/structure/B10805861.png)
2-[[(6-Chloropyridazin-3-yl)hydrazinylidene]methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of WAY-386517 involves the reaction of 2-hydroxybenzaldehyde with 6-chloropyridazine-3-carbohydrazide under specific conditions . The reaction typically occurs in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Chemical Reactions Analysis
WAY-386517 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WAY-386517 has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions to study its reactivity and properties.
Biology: It is used in biological studies to understand its effects on cellular processes and pathways.
Industry: It may be used in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of WAY-386517 involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes or proteins involved in cellular processes, leading to the suppression of cancer cell growth and proliferation . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
WAY-386517 can be compared with other similar compounds, such as:
- WAY-204688
- WAY-100135
- WAY-123398
- WAY-101405
- WAY-267464 dihydrochloride
These compounds share similar structural features but may differ in their specific applications, reactivity, and mechanism of action
Properties
Molecular Formula |
C11H9ClN4O |
|---|---|
Molecular Weight |
248.67 g/mol |
IUPAC Name |
2-[[(6-chloropyridazin-3-yl)hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C11H9ClN4O/c12-10-5-6-11(16-14-10)15-13-7-8-3-1-2-4-9(8)17/h1-7,17H,(H,15,16) |
InChI Key |
NDNNYDRNWPISJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=NN=C(C=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluorophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B10805784.png)
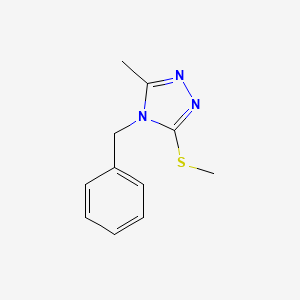
![3-[(4-Chlorophenyl)methyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B10805790.png)
![1-Cyclopropyl-3-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B10805800.png)
![N-[4-[2-[4-(4-chlorophenyl)-4-ethyl-2,5-dioxoimidazolidin-1-yl]acetyl]phenyl]propanamide](/img/structure/B10805811.png)

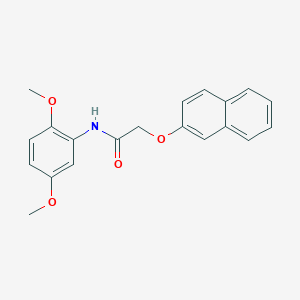
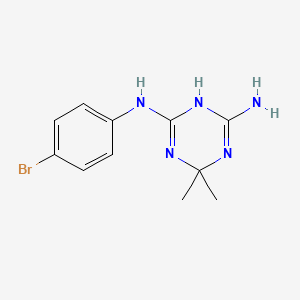
![6-(4-chlorophenyl)-3-[(2-fluorophenyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B10805847.png)
![1-(4-{2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)ethan-1-one](/img/structure/B10805856.png)

